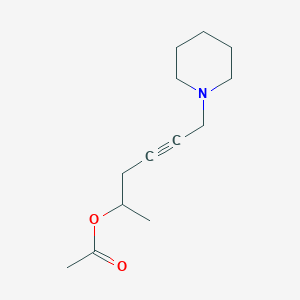![molecular formula C22H28N2O6 B5120750 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as TPNPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of benzamides, which are known to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its binding to RORα, which leads to the activation of downstream signaling pathways. This activation results in the regulation of gene expression, which is responsible for the physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide are primarily related to its activation of RORα. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to regulate the expression of several genes that are involved in the regulation of circadian rhythms, including clock genes and genes involved in the metabolism of melatonin. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its selectivity for RORα, which allows for the specific activation of this receptor without affecting other related receptors. This selectivity makes 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide a valuable tool for studying the molecular mechanisms underlying circadian rhythms. However, one limitation of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. Another area of research is the identification of additional biological targets for 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide and to assess its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxy-4-(pentanoylamino)aniline to form 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is in the field of neuroscience. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to selectively activate the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a critical role in the regulation of circadian rhythms. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used to study the molecular mechanisms underlying circadian rhythms and to develop potential therapeutic agents for sleep disorders.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-6-7-8-20(25)24-16-10-9-15(13-17(16)27-2)23-22(26)14-11-18(28-3)21(30-5)19(12-14)29-4/h9-13H,6-8H2,1-5H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWXOUVEUDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)


![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)